3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one
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Description
3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one, also known as 3-CPFP, is a chemical compound that has been studied for its potential therapeutic and pharmacological applications. It is a member of the phenylpropanone family and is composed of two phenyl rings linked by a single carbon atom. 3-CPFP has been investigated for its ability to act as a novel therapeutic agent with potential anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, 3-CPFP has been studied for its ability to act as a potential drug delivery system for targeted drug delivery.
Scientific Research Applications
Molecular Structure and Spectroscopy Analysis
The compound 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one and its derivatives have been extensively studied for their molecular structure and spectroscopic properties. For instance, a study by Najiya et al. (2014) investigated the molecular structure, FT-IR, first order hyperpolarizability, NBO analysis, HOMO and LUMO, MEP analysis of a closely related derivative by HF and density functional methods. The research concluded that the compound exhibits significant non-linear optical (NLO) properties, indicating potential applications in the development of NLO materials (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Crystal Structure and Interactions
Vinutha V. Salian et al. (2018) synthesized and characterized chalcone derivatives similar to 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one, revealing the crystal structure and Hirshfeld surface analysis. This study provided insights into the weak intermolecular interactions, highlighting the compound's potential in crystal engineering and design (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).
Antibacterial and Antioxidant Activities
Research conducted by Arutyunyan et al. (2012) on derivatives of 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one explored their antibacterial and antioxidant activities. The study demonstrated that certain derivatives exhibit high antibacterial activity, although they were generally ineffective against superoxide radicals, suggesting potential applications in developing new antibacterial agents (Arutyunyan, Akopyan, Akopyan, Gevorgyan, Stepanyan, Paronikyan, Malakyan, Agdzhoyan, Badzhinyan, & Shakhatuni, 2012).
Quantum Chemical Studies
A study by Adole et al. (2020) focused on the computational analysis of a derivative of 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one to investigate its molecular structure, electronic properties, and chemical reactivity. This research provides valuable insights into the electronic behavior of the compound, potentially informing its applications in material science and chemical reactivity studies (Adole, Koli, Shinde, & Shinde, 2020).
properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFTUTZFBZCOBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644476 |
Source
|
Record name | 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one | |
CAS RN |
898787-91-2 |
Source
|
Record name | 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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